molecular formula C12H7ClF3N3O2 B2409523 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid CAS No. 2062071-97-8

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B2409523
CAS No.: 2062071-97-8
M. Wt: 317.65
InChI Key: RQNLPXNMIVEDKR-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid is a fluorinated pyridine derivative with a trifluoromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine as a precursor. The pyridine ring is then functionalized through various reactions, including halogenation, nitration, and subsequent reduction or substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.

  • Substitution: : The chlorine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Reduced pyridine derivatives and modified trifluoromethyl groups.

  • Substitution: : Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : It could be explored for its therapeutic potential, especially in the development of new drugs targeting specific diseases.

  • Industry: : Its unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its combination of a trifluoromethyl group and a carboxylic acid group on a pyridine ring. Similar compounds include:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: : A precursor in the synthesis of the target compound.

  • 2-Chloro-3-(trifluoromethyl)pyridine:

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O2/c1-5-7(11(20)21)4-18-10(19-5)9-8(13)2-6(3-17-9)12(14,15)16/h2-4H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNLPXNMIVEDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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